molecular formula C15H17N3O3 B5423283 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B5423283
M. Wt: 287.31 g/mol
InChI Key: YOHCUMUCTYNIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide, also known as DMOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOPA belongs to the class of pyridazine derivatives and has been studied extensively for its promising pharmacological properties.

Mechanism of Action

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound also acts as a potent antioxidant and has been shown to protect neuronal cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also decreases the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potent antioxidant activity.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess potent pharmacological properties, making it a promising candidate for further research. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to investigate the neuroprotective effects of this compound and its potential use in the treatment of Alzheimer's and Parkinson's. Additionally, this compound's potential use as an anti-inflammatory and analgesic agent warrants further investigation. Finally, the development of new methods for synthesizing this compound and its derivatives may lead to the discovery of novel compounds with improved pharmacological properties.

Synthesis Methods

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with 3,4-dimethylpyridazine-6-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting compound is then acetylated and treated with acetic acid to yield this compound.

Scientific Research Applications

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit significant neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-8-15(20)18(17-11(10)2)9-14(19)16-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHCUMUCTYNIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.